molecular formula C15H24N2 B1306463 (1-Ethyl-piperidin-4-yl)-(1-phenyl-ethyl)-amine CAS No. 626217-88-7

(1-Ethyl-piperidin-4-yl)-(1-phenyl-ethyl)-amine

Cat. No. B1306463
M. Wt: 232.36 g/mol
InChI Key: FCHIXBOAKWKZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Ethyl-piperidin-4-yl)-(1-phenyl-ethyl)-amine” is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.37 . It’s used in proteomics research .

Scientific Research Applications

Synthesis of Novel Compounds

  • The development of new chemical compounds, such as Pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and Pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, has been reported. These compounds were synthesized using ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and related chemicals, showcasing the flexibility of piperidine derivatives in complex organic syntheses (Paronikyan et al., 2016).

Anticancer Potential

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. This study highlights the significant potential of piperidinyl derivatives in the development of new anticancer therapies, with some compounds demonstrating strong anticancer activity compared to the reference drug doxorubicin (Rehman et al., 2018).

Crystal Structure Analysis

  • The crystal structures of certain piperidinyl derivatives were analyzed to understand their conformational behavior and interactions. This research provides insights into the structural aspects of piperidinyl compounds, which is crucial for designing drugs with optimal efficacy and safety profiles (Raghuvarman et al., 2014).

Antibacterial Activity

  • Studies on piperidine containing pyrimidine imines and thiazolidinones under microwave-assisted synthesis revealed significant antibacterial properties. This suggests that modifications of the piperidine ring can yield potent antibacterial agents, highlighting the therapeutic applications of these derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).

Transdermal Permeation Enhancers

  • Esters and amides of hexanoic acid substituted with a tertiary amino group in the terminal position, including piperidin-1-yl derivatives, were studied for their activity as transdermal permeation enhancers. This research suggests the utility of such compounds in enhancing the delivery of drugs across the skin barrier, offering a potential improvement in topical medication efficacy (Farsa, Doležal, & Hrabálek, 2010).

properties

IUPAC Name

1-ethyl-N-(1-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-3-17-11-9-15(10-12-17)16-13(2)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHIXBOAKWKZHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC(C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901266482
Record name 1-Ethyl-N-(1-phenylethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(1-phenylethyl)piperidin-4-amine

CAS RN

626217-88-7
Record name 1-Ethyl-N-(1-phenylethyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626217-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-N-(1-phenylethyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901266482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.